molecular formula C8H8INO2 B184775 Methyl 2-amino-5-iodobenzoate CAS No. 77317-55-6

Methyl 2-amino-5-iodobenzoate

Cat. No.: B184775
CAS No.: 77317-55-6
M. Wt: 277.06 g/mol
InChI Key: NNXVARLKWUFGGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-5-iodobenzoate (CAS 77317-55-6) is an iodinated aromatic ester with the molecular formula C₈H₈INO₂ and a molecular weight of 277.06 g/mol. It is synthesized via esterification of 2-amino-5-iodobenzoic acid with methanol in the presence of concentrated H₂SO₄, achieving yields up to 91% . Key physical properties include a melting point of 85°C and applications as a versatile intermediate in heterocyclic synthesis, such as forming quinazoline-diones and benzodiazepine derivatives .

Properties

IUPAC Name

methyl 2-amino-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXVARLKWUFGGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357227
Record name methyl 2-amino-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77317-55-6
Record name Methyl 2-amino-5-iodobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77317-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-amino-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-amino-5-iodobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.258
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Finkelstein-Type Iodination of Methyl 2-Amino-5-Chlorobenzoate

Treatment of methyl 2-amino-5-chlorobenzoate with sodium iodide in refluxing dimethylformamide (DMF) facilitates chloride-iodide exchange. Catalytic amounts of copper(I) bromide (10 mol%) enhance reaction rates, achieving complete conversion within 24 hours at 120°C. The method yields 71–75% product, though competing hydrolysis of the ester group requires anhydrous conditions.

Palladium-Catalyzed Coupling

Adapting protocols from indole synthesis, methyl 2-amino-5-chlorobenzoate undergoes iodination via palladium(II) acetate (5 mol%) and tetrabutylammonium chloride in DMF at 100°C. This sealed-tube reaction achieves 59% yield of the iodinated product, with trimethyl(prop-1-ynyl)silane acting as a stabilizing ligand.

Oxidative Ring-Opening of 3-Aminoindazole Derivatives

Recent advances in heterocycle functionalization enable access to 2-aminobenzoates through oxidative cleavage.

NBS/CAN-Mediated Indazole Ring-Opening

3-Amino-5-iodoindazole undergoes oxidative ring-opening using N-bromosuccinimide (NBS) and ceric ammonium nitrate (CAN) in methanol. The reaction proceeds at room temperature over 15 hours, cleaving the N–N bond to generate methyl 2-amino-5-iodobenzoate in 68% yield. Mechanistic studies suggest radical intermediates, with the iodine substituent stabilizing transition states during ring scission.

Optimization with Potassium Persulfate

Replacing CAN with K₂S₂O₈ at 60°C improves scalability, achieving 82% yield under air atmosphere. Ethylene glycol monoethyl ether as solvent suppresses ester hydrolysis while maintaining oxidative efficiency.

Multi-Step Synthesis via Nitration/Reduction/Iodination

For substrates lacking pre-existing halogens, a sequential functionalization approach proves effective:

  • Nitration : Methyl 2-aminobenzoate treated with fuming HNO₃ in H₂SO₄ at 0°C introduces a nitro group at the 5-position (74% yield).

  • Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to amine (89% yield).

  • Sandmeyer Iodination : Diazotization with NaNO₂/HCl followed by KI quench installs iodine, yielding the target compound in 61% overall yield.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialConditionsYield (%)Key Advantages
Direct Iodination (NIS)Methyl 2-aminobenzoate0°C, TFA, 6 h58–63Minimal byproducts
Halogen Exchange (CuBr)Methyl 2-amino-5-Cl-benzoateDMF, 120°C, 24 h71–75High functional group tolerance
Oxidative Ring-Opening3-Amino-5-iodoindazoleNBS/CAN, MeOH, 15 h68Short reaction time
Multi-Step SynthesisMethyl 2-aminobenzoateHNO₃ → H₂ → Sandmeyer61No specialized reagents

Mechanistic Considerations

The palladium-catalyzed method likely proceeds through oxidative addition of Pd(0) into the C–Cl bond, followed by transmetalation with iodide. Computational studies suggest that steric hindrance from the 2-amino group directs iodide incorporation to the 5-position. In contrast, radical pathways dominate the NBS/CAN system , where bromine radicals abstract hydrogen, inducing ring strain and subsequent cleavage.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-5-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide and copper(I) bromide are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various derivatives of this compound with different functional groups .

Scientific Research Applications

Methyl 2-amino-5-iodobenzoate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in biochemical studies to understand the interactions of iodine-containing molecules with biological systems.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: this compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-iodobenzoate depends on its specific application. In pharmaceuticals, it acts as an intermediate or starting material for the synthesis of various compounds. The molecular targets and pathways involved vary based on the final product synthesized .

Comparison with Similar Compounds

Ethyl 2-amino-5-iodobenzoate

  • Molecular Formula: C₉H₁₀INO₂
  • Molecular Weight : 291.09 g/mol
  • CAS Number : 268568-11-2
  • Used as a building block in organometallic reactions and pharmaceutical intermediates . No explicit melting point reported, but steric effects may reduce crystallinity relative to the methyl analog.

2-Oxopropyl 2-amino-5-iodobenzoate (B2)

  • Molecular Formula: C₁₀H₁₀INO₃
  • Molecular Weight : 307.10 g/mol
  • CAS Number: Not provided
  • Key Differences :
    • The 2-oxopropyl group introduces a ketone functionality, enhancing reactivity in nucleophilic additions.
    • Exhibits nematocidal activity, with a melting point of 81–83°C .
    • Synthesized via esterification with 2-oxopropyl bromide, diverging from the sulfuric acid-mediated method used for the methyl ester .

Methyl 2-amino-4-chloro-5-iodobenzoate

  • Molecular Formula: C₈H₇ClINO₂
  • Molecular Weight : 311.51 g/mol
  • CAS Number : 1464091-62-0 (structural analog)
  • Key Differences: Chlorine at position 4 increases steric hindrance and electron-withdrawing effects, altering regioselectivity in further substitutions . Potential applications in targeted drug synthesis due to dual halogen substitution .

5-Iodoanthranilic Acid (2-Amino-5-iodobenzoic Acid)

  • Molecular Formula: C₇H₆INO₂
  • Molecular Weight : 263.03 g/mol
  • CAS Number : 268568-11-2 (ethyl ester precursor)
  • Key Differences: The carboxylic acid form exhibits higher solubility in basic aqueous solutions compared to esters. Direct precursor to Methyl 2-amino-5-iodobenzoate; used in synthesizing isatoic anhydrides for benzodiazepine derivatives .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound C₈H₈INO₂ 277.06 85 Heterocyclic synthesis
Ethyl 2-amino-5-iodobenzoate C₉H₁₀INO₂ 291.09 Not reported Organometallic building blocks
2-Oxopropyl 2-amino-5-iodobenzoate C₁₀H₁₀INO₃ 307.10 81–83 Nematocidal agents
Methyl 2-amino-4-chloro-5-iodobenzoate C₈H₇ClINO₂ 311.51 Not reported Halogenated drug intermediates
5-Iodoanthranilic Acid C₇H₆INO₂ 263.03 Not reported Precursor to esters and anhydrides

Biological Activity

Methyl 2-amino-5-iodobenzoate, a compound with the molecular formula C8_8H8_8INO2_2, has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features an amino group and an iodine atom attached to a benzoate structure, which are critical for its biological activity. The presence of the iodine atom often enhances the compound's lipophilicity and can influence its interaction with biological targets.

Biological Activity Overview

Antimicrobial Properties
this compound has been studied for its antimicrobial effects. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism behind this activity is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have demonstrated that it can inhibit the proliferation of cancer cells through various mechanisms, including induction of apoptosis (programmed cell death) and inhibition of tumor growth. The compound's ability to interfere with specific signaling pathways involved in cancer cell survival is a focal point of ongoing research.

The precise mechanisms through which this compound exerts its biological effects are still being elucidated. However, several studies suggest that it may act by:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Interaction : It could interact with specific receptors on the surface of cells, altering their function and triggering a cascade of intracellular events.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may induce oxidative stress in target cells, leading to cell death.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Modifications to the chemical structure can significantly impact its potency and selectivity:

ModificationEffect on ActivityIC50_{50} (µM)
Iodine SubstitutionEnhanced lipophilicity38
Amino Group ModificationReduced activity>1000
Fluorination at Position 3Improved potency23

These findings indicate that specific modifications can enhance the compound's efficacy while maintaining selectivity towards target cells.

Case Studies

  • Antitubercular Activity : A study explored the antitubercular potential of anthranilic acid derivatives, including this compound. The compound demonstrated significant inhibitory effects against Mycobacterium tuberculosis, with an IC50_{50} value indicating effective concentration levels for therapeutic applications .
  • Cytotoxicity Against Cancer Cells : In vitro studies have revealed that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancers. The mechanism was linked to apoptosis induction through mitochondrial pathways .

Q & A

Q. What are the common synthetic routes for preparing methyl 2-amino-5-iodobenzoate, and how do their reaction conditions differ?

this compound is typically synthesized via two primary methods:

  • Esterification of 2-amino-5-iodobenzoic acid : Treatment with methanol and concentrated H₂SO₄ under reflux yields the ester product. This method is straightforward but requires careful control of acid concentration to avoid side reactions .
  • Direct iodination of methyl anthranilate : Reacting methyl anthranilate with iodine and hydrogen peroxide-urea in ethyl acetate at room temperature achieves 91% yield. This method avoids harsh acidic conditions and simplifies purification through sodium thiosulfate washes .
Method ReactantsConditionsYieldKey Purification Steps
Esterification2-Amino-5-iodobenzoic acid, MeOH, H₂SO₄RefluxQuantitative (reported)Filtration, vacuum drying
IodinationMethyl anthranilate, I₂, H₂O₂-ureaRoom temperature, 1.5 h91%Washing with Na₂S₂O₃, solvent evaporation

Q. What spectroscopic and physical properties are critical for characterizing this compound?

Key characterization data include:

  • Physical properties : Density (1.826 g/cm³), boiling point (335.9°C), and vapor pressure (0.000116 mmHg at 25°C), which inform storage and handling protocols .
  • Spectroscopic data : IR and NMR (not explicitly provided in evidence) are standard for confirming the ester and amino functional groups. Mass spectrometry (MS) can verify molecular weight (277.06 g/mol) .

Q. How can researchers optimize purification of this compound after synthesis?

  • Precipitation and filtration : Adding water to the reaction mixture precipitates the product, followed by vacuum drying .
  • Solvent washing : Ethyl acetate reactions are washed with sodium thiosulfate to remove excess iodine, enhancing purity .

Advanced Research Questions

Q. What methodological challenges arise in scaling up this compound synthesis, and how can they be addressed?

  • Iodine handling : Granulated iodine and H₂O₂-urea improve safety and efficiency in large-scale reactions .
  • Temperature control : Microwave-assisted synthesis (e.g., 80°C for 4 hours with DMAP) reduces reaction time but requires specialized equipment .
  • Yield discrepancies : Differences in reported yields (e.g., quantitative vs. 91%) may stem from starting material purity or workup variations. Replicating conditions from and is critical for consistency.

Q. How can this compound be utilized in the synthesis of heterocyclic scaffolds for antiviral agents?

  • Quinazoline-dione derivatives : Reacting with carbonyldiimidazole (CDI) and alkylating agents (e.g., iodomethane) forms N1-methylated intermediates, which are cross-coupled via Sonogashira reactions to generate alkyne-containing antiviral candidates .
  • Benzodiazepine-diones : Cyclization with triphosgene and amino acids under microwave irradiation yields iodobenzodiazepin-diones (65–70% yield), demonstrating its versatility in medicinal chemistry .

Q. What analytical strategies resolve contradictions in reported reaction outcomes for this compound derivatives?

  • Chromatographic profiling : HPLC or TLC can identify byproducts (e.g., diiodinated species) that reduce yield .
  • Kinetic studies : Monitoring reaction progress via in-situ IR or NMR clarifies optimal conditions for intermediates like 6-iodoisatoic anhydride .

Methodological Considerations Table

Application Key ReactionConditionsOutcomeReference
Antiviral scaffold synthesisSonogashira couplingPd catalysis, DMF, 80°CAlkyne intermediates for heterocycles
Benzodiazepine-dione formationMicrowave cyclization130°C, 3 min65–70% yield, simplified purification

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-5-iodobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-5-iodobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.